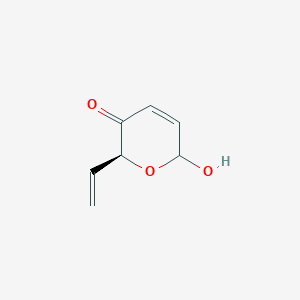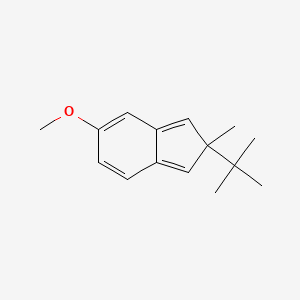
2-tert-Butyl-5-methoxy-2-methyl-2H-indene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-tert-Butyl-5-methoxy-2-methyl-2H-indene is a synthetic organic compound belonging to the indene family. Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring. This particular compound is characterized by the presence of tert-butyl, methoxy, and methyl substituents on the indene core, which influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butyl-5-methoxy-2-methyl-2H-indene typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation of 5-methoxy-2-methylindene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
2-tert-Butyl-5-methoxy-2-methyl-2H-indene can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The double bond in the indene ring can be reduced to a single bond using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, facilitated by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 2-tert-butyl-5-methoxy-2-methyl-2H-indanone.
Reduction: Formation of 2-tert-butyl-5-methoxy-2-methyl-2H-indane.
Substitution: Formation of halogenated derivatives such as this compound bromide.
科学的研究の応用
2-tert-Butyl-5-methoxy-2-methyl-2H-indene has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-tert-Butyl-5-methoxy-2-methyl-2H-indene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The methoxy and tert-butyl groups can influence its binding affinity and specificity for these targets.
類似化合物との比較
Similar Compounds
2-tert-Butyl-5-methylphenol: Similar structure but lacks the methoxy group.
5-tert-Butyl-2-methoxybenzoic acid: Contains a carboxylic acid group instead of the indene ring.
Uniqueness
2-tert-Butyl-5-methoxy-2-methyl-2H-indene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The presence of both tert-butyl and methoxy groups enhances its stability and potential for diverse chemical transformations.
特性
CAS番号 |
646507-67-7 |
|---|---|
分子式 |
C15H20O |
分子量 |
216.32 g/mol |
IUPAC名 |
2-tert-butyl-5-methoxy-2-methylindene |
InChI |
InChI=1S/C15H20O/c1-14(2,3)15(4)9-11-6-7-13(16-5)8-12(11)10-15/h6-10H,1-5H3 |
InChIキー |
MPZODZXCSANEJW-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C2C=CC(=CC2=C1)OC)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


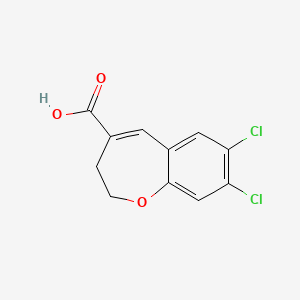
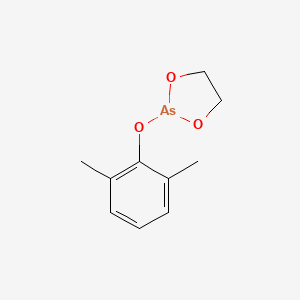
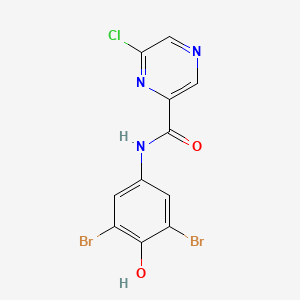
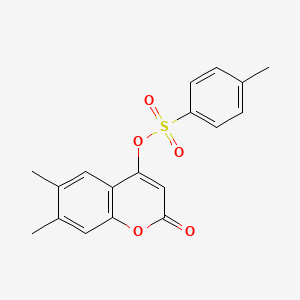
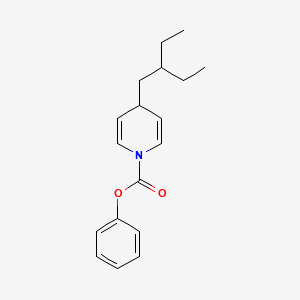
![4-Bromo-6-{[(2-{[2-(pyridin-2-YL)ethyl]sulfanyl}ethyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15167932.png)
![{3-[(3-Methoxyphenyl)(4-methylphenyl)amino]phenyl}methanol](/img/structure/B15167938.png)
![4,7-Bis(2-methylphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167947.png)
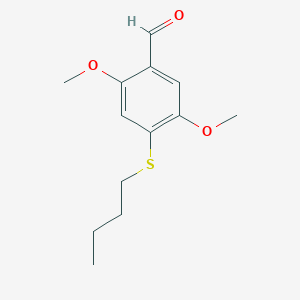
![1-(2-Chloroethoxy)-4-{4-[(propan-2-yl)oxy]benzene-1-sulfonyl}benzene](/img/structure/B15167955.png)
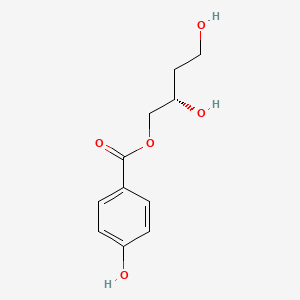
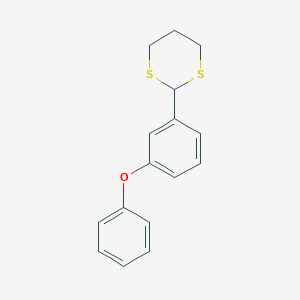
![2-{[(1,3,3,3-Tetrafluoroprop-1-en-1-yl)oxy]methyl}oxirane](/img/structure/B15167979.png)
